molecular formula C20H14ClF3N2O2 B2673764 1-(2-chlorobenzyl)-2-oxo-N-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946247-70-7

1-(2-chlorobenzyl)-2-oxo-N-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2673764
CAS RN: 946247-70-7
M. Wt: 406.79
InChI Key: BYTKVTSUBPRSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you’re asking about seems to be a complex organic molecule. It contains several functional groups, including a 2-chlorobenzyl group, a trifluoromethylphenyl group, and a 2-oxo-1,2-dihydropyridine-3-carboxamide group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 2-oxo-1,2-dihydropyridine-3-carboxamide group suggests that the compound may have a cyclic structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups it contains. For example, the trifluoromethyl group is often associated with increased reactivity . The exact reactions that this compound could undergo would depend on the conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure and composition. For example, the presence of a trifluoromethyl group could influence the compound’s polarity, boiling point, and other properties .

Scientific Research Applications

Inhibition of NF-kappaB and AP-1 Gene Expression

Research conducted by Palanki et al. (2000) focused on the structure-activity relationship studies of compounds related to the inhibition of transcription mediated by NF-kappaB and AP-1 transcription factors. These studies aimed at improving potential oral bioavailability and examined cell-based activity, adherence to Lipinski's rule of 5, and gastrointestinal permeability using the Caco-2 cell line. Modifications to the pyrimidine portion of related compounds demonstrated specific alterations that could retain or enhance activity, highlighting the importance of certain groups for maintaining biological activity and improving permeability (Palanki et al., 2000).

Spectroscopic Investigation of Dihydronicotinamides

Another research avenue involved the spectroscopic investigation of dihydronicotinamides, including structures similar to the query compound. Studies by Fischer, Fleckenstein, and Hönes (1988) on model compounds for natural coenzymes explored their conformation, absorption, and fluorescence spectroscopy. These investigations provided insights into the effective conjugation between dihydropyridine and carboxamide π-systems, offering valuable information for understanding the electronic and structural properties of related compounds (Fischer, Fleckenstein, & Hönes, 1988).

Synthesis and Crystal Structure of Carboxamides

Research on the synthesis and crystal structure of carboxamides derived from anti-inflammatory drugs, as explored by Zhong et al. (2010), highlights the versatility of carboxamide compounds. These studies not only delve into the synthetic pathways but also examine the stabilizing effects of intermolecular hydrogen bonds in the crystalline structures of these compounds. Such research is indicative of the structural diversity and potential application areas of carboxamide derivatives in medicinal chemistry (Zhong et al., 2010).

Syntheses and Properties of Polyamides and Polyimides

Investigations into the syntheses and properties of polyamides and polyimides based on various derivatives, as reported by Yang and Lin (1995), showcase the application of these compounds in polymer science. These studies focus on the preparation of polymers with specific properties, such as solubility in polar solvents, thermal stability, and the ability to form transparent and flexible films. The research underscores the significance of structural modifications in achieving desired material properties and applications (Yang & Lin, 1995).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems. This is often relevant in the context of biological activity, such as how a drug interacts with a biological target. Without more specific information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Proper handling and disposal procedures should always be followed when working with chemicals .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and reactivity. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O2/c21-16-9-3-1-6-13(16)12-26-11-5-7-14(19(26)28)18(27)25-17-10-4-2-8-15(17)20(22,23)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTKVTSUBPRSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.